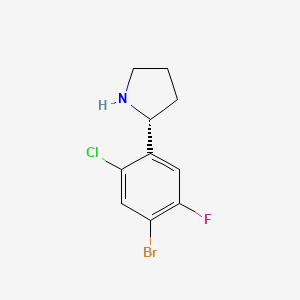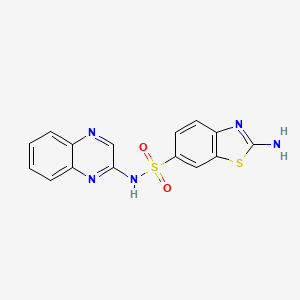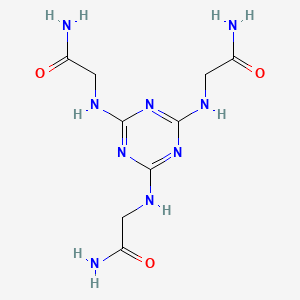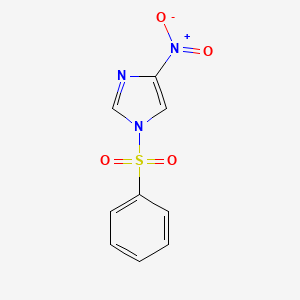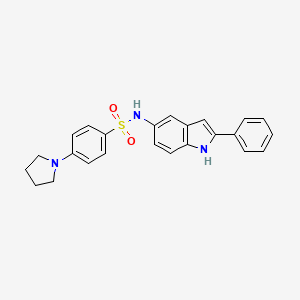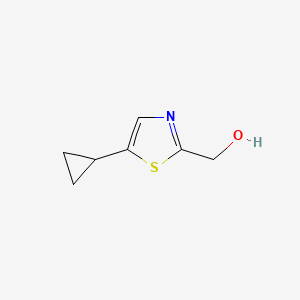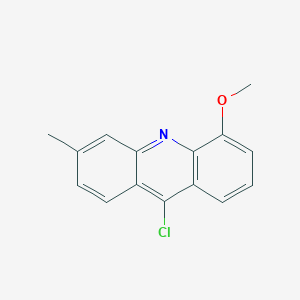
9-Chloro-5-methoxy-3-methylacridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Chloro-5-methoxy-3-methylacridine is a heterocyclic compound belonging to the acridine family. Acridines are known for their planar, tricyclic structure, which includes nitrogen atoms. This compound has the molecular formula C15H12ClNO and a molecular weight of 257.72 g/mol . It is primarily used for research purposes and has various applications in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-Chloro-5-methoxy-3-methylacridine typically involves the cyclization of appropriate precursors. One common method includes the Ullmann condensation reaction of 2-bromobenzoic acid with different anilines, followed by cyclization using polyphosphoric acid (PPA) to yield acridone derivatives . Another method involves copper-based salt-promoted tandem reactions involving o-aminoalkylphenones and o-aminoarylphenones in an intermolecular Chan–Lam cross-coupling reaction followed by intramolecular Friedel–Craft reactions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 9-Chloro-5-methoxy-3-methylacridine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield acridone derivatives, while substitution reactions could introduce various functional groups at different positions on the acridine ring .
Aplicaciones Científicas De Investigación
9-Chloro-5-methoxy-3-methylacridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with DNA and proteins.
Medicine: Investigated for its potential anticancer, antimicrobial, and antiviral properties.
Industry: Used in the development of dyes, fluorescent materials, and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of 9-Chloro-5-methoxy-3-methylacridine involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA and related enzymes, leading to various biological effects. The compound’s planar structure allows it to insert between DNA base pairs, causing the helical structure to unwind. This can inhibit processes such as DNA replication and transcription, making it a potential anticancer agent .
Comparación Con Compuestos Similares
- 9-Chloro-3-methylacridine
- 9-Methylacridine
- 9-Aminoacridine
Comparison: 9-Chloro-5-methoxy-3-methylacridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For example, the presence of the methoxy group at the 5-position and the chlorine atom at the 9-position can influence its reactivity and interactions with biological targets .
Propiedades
Número CAS |
88914-99-2 |
|---|---|
Fórmula molecular |
C15H12ClNO |
Peso molecular |
257.71 g/mol |
Nombre IUPAC |
9-chloro-5-methoxy-3-methylacridine |
InChI |
InChI=1S/C15H12ClNO/c1-9-6-7-10-12(8-9)17-15-11(14(10)16)4-3-5-13(15)18-2/h3-8H,1-2H3 |
Clave InChI |
PFPYCMFWPCELRY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=NC3=C(C=CC=C3OC)C(=C2C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-6-Chloro-3-methyl-1,5-dihydroimidazo[2,1-b]quinazolin-2(3H)-one](/img/structure/B12935210.png)
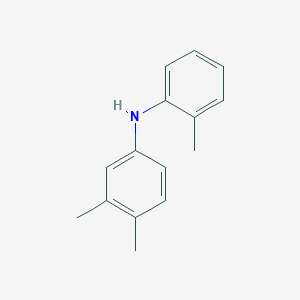
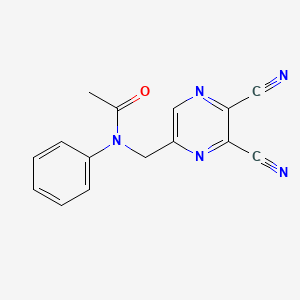
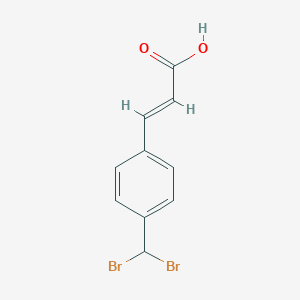

![Potassium ((1,4-dioxaspiro[4.5]decan-8-ylidene)methyl)trifluoroborate](/img/structure/B12935247.png)
![2-Chloro-4-((1S,3R,5R)-2,3-dihydroxy-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B12935262.png)
